1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
Description
This compound belongs to the indol-4-one class, characterized by a bicyclic core (5,6,7-trihydroindol-4-one) substituted with halogenated aryl groups. The 6,6-dimethyl substituents likely enhance conformational rigidity. Structural studies of such compounds often employ crystallographic tools like SHELX programs for refinement and analysis .
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3,5-dichloro-4-hydroxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO2/c1-22(2)10-19-15(20(27)11-22)9-18(12-4-3-5-13(23)6-12)26(19)14-7-16(24)21(28)17(25)8-14/h3-9,28H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRHBGFVGGUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C(=C3)Cl)O)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a compound of interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is . It features a complex structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens:
- Gram-positive Bacteria : The compound has shown promising antimicrobial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives of similar structures have been reported to exhibit significant activity against methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL depending on the specific derivative used .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 64 - 128 | |
| E. faecalis | < 128 | |
| C. difficile | < 128 |
Anticancer Activity
The anticancer properties of the compound have also been explored in vitro. Notably, a derivative with a similar structure demonstrated significant cytotoxicity against A549 human lung cancer cells. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Case Studies
- Study on Antimicrobial Resistance : A study evaluated the activity of several derivatives against multidrug-resistant pathogens. The results indicated that compounds with similar structural motifs to our target compound exhibited enhanced activity against resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the anticancer effects of compounds related to this compound. The study found that these compounds could significantly reduce cell viability in cultured cancer cells .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial resistance and cancer cell proliferation. Further research is needed to elucidate the precise mechanisms through which it exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Target Compound vs. 1-(3,5-bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- Key Differences: Position 1: The target compound has a 3,5-dichloro-4-hydroxyphenyl group, whereas the analog features 3,5-bis(trifluoromethyl)phenyl. In contrast, trifluoromethyl groups are strongly electron-withdrawing and lipophilic, favoring membrane permeability but reducing aqueous solubility . Position 2: The target’s 3-bromophenyl vs. the analog’s 4-bromophenyl. The bromine’s position alters steric interactions and electronic distribution, which may influence binding affinity in biological targets.
Target Compound vs. 1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one
- This likely decreases solubility compared to the target compound.
Functional Group Variations
Comparison with 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structural Contrasts :
- The triazole-thione core in this compound differs significantly from the indol-4-one scaffold. The benzoxazole and triazole rings may enhance π-π stacking interactions, while the thione group introduces sulfur-based reactivity.
- The 4-bromophenyl group (vs. 3-bromophenyl in the target) could alter molecular dipole moments and binding geometries .
Hydrogen-Bonding and Crystallographic Behavior
The hydroxyl group in the target compound’s 4-hydroxyphenyl moiety facilitates hydrogen bonding, a critical factor in crystal packing and stability. Etter’s graph set analysis, as discussed in hydrogen-bonding studies, suggests that such directional interactions can lead to predictable supramolecular architectures, influencing melting points and solubility . Analogs lacking hydroxyl groups (e.g., and compounds) rely on weaker van der Waals forces or halogen interactions, often resulting in less stable crystalline forms.
Q & A
Basic: What are the recommended synthetic routes for 1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step reactions, such as Claisen–Schmidt condensation followed by Michael addition, as demonstrated in analogous indole derivatives . Key optimization parameters include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution in the indole core.
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of halogenated intermediates.
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts. Monitor reaction progress via TLC and HPLC .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the indol-4-one core and substituent positions (e.g., dihedral angles between phenyl rings) .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl/Br signatures).
- Purity assessment : Use HPLC with a C18 column (UV detection at 254 nm) and ≥95% purity threshold .
Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
Adopt a compartmentalized approach inspired by long-term environmental studies :
Abiotic degradation :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous and soil matrices; monitor half-life.
Biotic transformation :
- Use soil microcosms with microbial consortia; track metabolite formation (e.g., dehalogenated products) via GC-MS.
Partitioning studies :
- Measure logP (octanol-water) to predict bioavailability.
- Assess adsorption in soil using batch equilibrium tests (e.g., Freundlich isotherms) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from variability in experimental design or compound handling:
Purity validation : Re-analyze batches via HPLC; impurities ≥2% may interfere with bioassays .
Biological models :
- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to avoid nonspecific binding).
- Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays).
Dose-response curves : Use ≥10 concentration points to calculate accurate IC₅₀/EC₅₀ values.
Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs .
Advanced: What computational strategies are recommended to predict molecular interactions of this compound with biological targets?
Methodological Answer:
Molecular docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes). Prioritize halogen bonding (Cl/Br) and hydrophobic interactions with the indol-4-one core.
MD simulations :
- Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD and hydrogen bond occupancy.
QSAR modeling :
- Correlate substituent electronegativity (Cl/Br) with bioactivity using partial least squares regression .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
- Handling : Use gloveboxes for hygroscopic intermediates; monitor degradation via weekly NMR checks .
Advanced: What strategies can be employed to study the compound’s metabolic pathways in vitro?
Methodological Answer:
Liver microsomes : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH; identify phase I metabolites (e.g., hydroxylation) via UPLC-QTOF-MS.
CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates.
Glucuronidation assays : Use UDP-glucuronic acid and recombinant UGT enzymes; detect conjugates via enzymatic hydrolysis (β-glucuronidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
